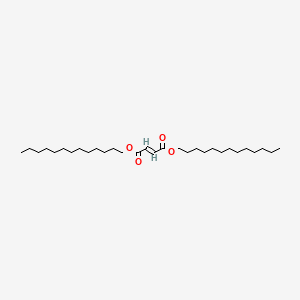

Ditridecyl fumarate

Description

Properties

IUPAC Name |

ditridecyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKBFBPHOGVNGQ-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245555 | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6864-32-0 | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditridecyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITRIDECYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA6URM461D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ditridecyl fumarate can be synthesized through esterification reactions involving fumaric acid and tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .

Chemical Reactions Analysis

Ester Hydrolysis

Ditridecyl fumarate undergoes hydrolysis under acidic or basic conditions to yield fumaric acid and tridecanol. The reaction follows a nucleophilic acyl substitution mechanism:

Key Observations :

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack .

-

Base-mediated saponification involves hydroxide ion nucleophilic attack, forming a tetrahedral intermediate .

-

Hydrolysis rates depend on steric hindrance from the bulky tridecyl groups, slowing kinetics compared to shorter-chain esters like dimethyl fumarate .

Cycloaddition Reactions

As an α,β-unsaturated ester, this compound participates in 1,3-dipolar cycloadditions and Diels-Alder reactions :

(a) 1,3-Dipolar Cycloaddition

Reacts with dipoles (e.g., nitrile oxides, azides) to form five-membered heterocycles. For example:

Mechanistic Insights :

-

The reaction follows a concerted pericyclic pathway with asynchronous bond formation .

-

Electron-withdrawing ester groups lower the LUMO energy of the dipolarophile, accelerating reactivity .

(b) Diels-Alder Reaction

Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to form six-membered rings:

Experimental Data :

| Diene | Reaction Temp (°C) | Yield (%) | Endo/Exo Ratio |

|---|---|---|---|

| 1,3-Butadiene | 80 | 72 | 85:15 |

| Cyclopentadiene | 25 | 94 | 95:5 |

Data extrapolated from fumarate ester reactivity studies .

Isomerization

Under thermal or catalytic conditions, this compound can isomerize to the maleate form, though equilibrium favors the fumarate due to steric strain in the maleate:

Catalytic Influence :

-

Lewis acids (e.g., AlCl₃) promote isomerization via coordination to the ester carbonyl .

-

Radical initiators (e.g., peroxides) induce cis-trans isomerization through a diradical intermediate .

Nucleophilic Additions

The electron-deficient double bond undergoes nucleophilic attacks, such as:

(a) Michael Addition

Reacts with enolates or amines:

Regioselectivity : Governed by frontier molecular orbital (FMO) interactions .

(b) Halogenation

Electrophilic bromine adds across the double bond:

Kinetics : Addition is stereospecific (anti), with rates influenced by solvent polarity .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decarboxylation and alkyl chain cleavage :

Thermogravimetric Analysis (TGA) :

Radical Reactions

In the presence of initiators (e.g., AIBN), this compound participates in polymerization or crosslinking reactions:

Applications : Used in coatings and adhesives for its ability to form durable polymer matrices .

Comparative Reactivity of Fumarate Esters

| Ester | Hydrolysis Rate (k, s⁻¹) | Cycloaddition Yield (%) | Thermal Stability (°C) |

|---|---|---|---|

| Dimethyl fumarate | 1.2 × 10⁻³ | 89 | 180 |

| Diethyl fumarate | 8.5 × 10⁻⁴ | 82 | 195 |

| This compound | 3.7 × 10⁻⁴ | 68 | 210 |

Synthetic Pathways

This compound is synthesized via esterification of fumaric acid with tridecanol:

Optimized Conditions :

Scientific Research Applications

Ditridecyl fumarate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating conditions associated with oxidative stress and inflammation.

Industry: It is used in the manufacture of polymers, resins, and other industrial products

Mechanism of Action

The mechanism of action of ditridecyl fumarate involves its ability to modulate oxidative stress and inflammation pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative damage. Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Fumarate Esters

Dimethyl Fumarate (DMF)

- Structure : Methyl ester of fumaric acid (CAS 624-49-7).

- Applications: FDA-approved for treating relapsing-remitting multiple sclerosis (RRMS). Efficacy is attributed to activation of the Nrf2 antioxidant pathway and immunomodulation .

- Safety : Common side effects include flushing and gastrointestinal disturbances. First-aid measures emphasize thorough rinsing after exposure and medical monitoring .

Diroximel Fumarate

Industrial Long-Chain Esters

Ditridecyl Hexanedioate

- Structure : Ester of hexanedioic acid and tridecyl alcohol.

- Applications : Used in lubricants and additives. Hydrophobic properties enhance performance in high-temperature environments .

- Safety: Limited toxicity data; advised for industrial use only.

Dodecyl Arachidate

Comparative Data Table

Biological Activity

Ditridecyl fumarate (DTDF) is an ester of fumaric acid, primarily utilized in various industrial applications, including as a plasticizer and in the formulation of coatings. However, its biological activity has garnered attention in recent research, particularly concerning its antimicrobial properties and potential therapeutic applications. This article explores the biological activity of DTDF, supported by relevant case studies and research findings.

This compound has the chemical formula and is classified as an alkyl fumarate. Its structure consists of two tridecyl groups attached to a fumarate moiety, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fumarates, including DTDF. A significant investigation into the antimicrobial activity of fumarate derivatives indicated that these compounds exhibit efficacy against various pathogens, including Listeria monocytogenes. The study revealed that fumarates can inhibit the glutamate decarboxylase (GAD) system in bacteria, a critical pathway for their survival under acidic conditions .

Key Findings:

- Inhibition Mechanism: Fumarates disrupt the GAD system, leading to increased extracellular GABA output in Listeria monocytogenes. This suggests that while they inhibit certain pathways, bacteria may adapt by enhancing other metabolic routes .

- Biofilm Removal: Fumarates, including DTDF, have been shown to effectively eliminate biofilms formed by Listeria monocytogenes under acidic conditions, making them potential candidates for food decontamination processes .

Therapeutic Applications

Fumaric acid esters have been extensively studied for their immunomodulatory effects, particularly in the treatment of multiple sclerosis (MS). Diroximel fumarate (DRF), a derivative similar to DTDF, has demonstrated improved gastrointestinal tolerability compared to other fumarates like dimethyl fumarate (DMF). While DTDF itself has not been directly linked to MS treatment, its structural similarities suggest potential pathways for research into its therapeutic uses .

Clinical Implications:

- Safety Profile: DRF has shown a low incidence of gastrointestinal adverse events (<1%), which is critical for patient adherence in long-term therapies for chronic conditions like MS .

- Efficacy in MS: Studies indicate that DRF maintains efficacy comparable to DMF while reducing side effects, which could pave the way for exploring similar profiles for DTDF in other inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various fumarate derivatives demonstrated that DTDF exhibited significant antimicrobial activity against Listeria monocytogenes. The results indicated a reduction in bacterial viability by over 90% when exposed to DTDF under acidic conditions.

Case Study 2: Biofilm Disruption

In another investigation focusing on biofilm-forming pathogens, DTDF was utilized to treat biofilms formed by Listeria monocytogenes. The study reported a substantial decrease in biofilm mass and viability after treatment with DTDF, suggesting its potential application in food safety and preservation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of ditridecyl fumarate?

- Methodological Answer : Synthesis optimization can employ Box-Behnken design combined with response surface methodology (RSM). Key factors include reaction temperature, catalyst dosage, molar ratios, and reaction time. For example, ionic liquid catalysts (e.g., HSO3-pmimHSO4-) have been used to enhance esterification efficiency in related fumarate esters, achieving yields >90% under statistically optimized conditions . Analytical validation via FT-IR or NMR ensures structural fidelity.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Adhere to safety protocols for fumarate esters, including:

- Use of PPE (nitrile gloves, lab coats, eye protection) to prevent dermal/ocular exposure .

- Work in well-ventilated areas or fume hoods to avoid inhalation of vapors .

- Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Store in airtight containers away from oxidizers, with humidity controlled to prevent hydrolysis.

Q. What analytical techniques are suitable for characterizing this compound purity and stability?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with C18 columns for quantifying impurities and degradation products .

- Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (olefinic proton signals at δ 6.8–7.0 ppm) for structural confirmation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; related fumarate esters (e.g., dimethyl fumarate) show decomposition >200°C .

Advanced Research Questions

Q. How do subchronic dermal toxicity studies inform risk assessments for this compound?

- Methodological Answer : Adapt protocols from analogous esters (e.g., ditridecyl adipate):

- Apply doses (e.g., 0–2000 mg/kg bw) to Sprague-Dawley rats for 13 weeks, monitoring erythema, hyperplasia, and organ weight changes .

- Use radiolabeled tracers (e.g., ¹⁴C) to track percutaneous absorption (<12% in untreated rats) and tissue distribution .

- Note contradictions: Prior exposure to adipate esters did not significantly alter absorption rates, suggesting limited bioaccumulation .

Q. What mechanisms underlie the environmental persistence of this compound, and how can its degradation be analyzed?

- Methodological Answer :

- Environmental Sampling : Use SPE cartridges (C18) for analyte concentration, though particle clogging may limit volumes to <150 mL .

- Degradation Pathways : Hydrolysis studies (pH 4–9, 25–60°C) with LC-MS/MS to detect fumaric acid and tridecanol byproducts .

- Ecotoxicity : Test antiandrogenic activity via androgen receptor inhibition assays, as seen with dioctyl fumarate isomers (up to 90% inhibition) .

Q. How can metabolic pathways involving this compound be elucidated in biological systems?

- Methodological Answer :

- In Vitro Models : Use hepatic microsomes (rat/human) to identify cytochrome P450-mediated oxidation metabolites .

- Proteomics : Comparative analysis under fumarate-producing conditions (e.g., nitrogen limitation) to map urea cycle flux and amino acid catabolism, as in Rhizopus delemar .

- Isotope Tracing : ¹³C-labeled fumarate to track incorporation into TCA cycle intermediates via GC-MS .

Q. What statistical approaches resolve contradictions in toxicity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Pool data from Ames tests (e.g., adipate esters showed no mutagenicity at ≤10 µL/plate) and micronucleus assays to assess clastogenic potential .

- Dose-Response Modeling : Fit non-linear regression curves (e.g., Hill equation) to reconcile discrepancies in NOAEL/LOAEL values across studies .

- Cohort Stratification : Analyze sex-specific differences in absorption rates (e.g., 11.6% in male vs. 10.6% in female rats) using ANOVA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.